Cupreidine

Beschreibung

Eigenschaften

IUPAC Name |

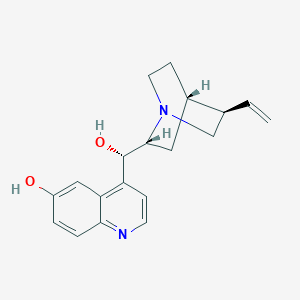

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFMSYZSFUWQPZ-WXPXUSHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318424 | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70877-75-7 | |

| Record name | Cupreidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70877-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupreidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupreidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

The most widely employed method for cupreidine synthesis involves the demethylation of quinidine using boron tribromide () as the primary reagent. This Lewis acid facilitates the cleavage of methyl ether groups under controlled conditions. The reaction typically proceeds in anhydrous dichloromethane () at temperatures ranging from to to minimize side reactions. The general reaction mechanism involves:

Key parameters influencing yield and selectivity include:

Procedural Details and Optimization

The synthesis begins with dissolving quinidine in dry , followed by slow addition of via syringe under vigorous stirring. After 2–4 hours at , the reaction is quenched with methanol and water, yielding a crude product that is purified via column chromatography or recrystallization. Optimization studies reveal that:

-

Temperature Control : Maintaining subzero temperatures suppresses side reactions such as oxidation or polymerization.

-

Workup Protocol : Sequential washes with sodium bicarbonate () and brine remove acidic byproducts, improving purity.

-

Yield Enhancement : Adding molecular sieves (4 Å) during the reaction absorbs generated , shifting equilibrium toward product formation.

Table 1: Demethylation Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85–90 | 95–98 | |

| Equivalents | 3.0 | 88 | 97 |

| Reaction Time | 2.5 h | 90 | 96 |

Total Synthesis Approaches

Precursor Selection and Synthetic Routes

While demethylation dominates industrial production, total synthesis routes from simpler precursors remain exploratory. These methods often start with tropane alkaloid frameworks or quinuclidine derivatives, leveraging cross-coupling reactions to construct the cinchona backbone. For example, a Friedel-Crafts acylation followed by stereoselective reduction can generate the quinuclidine core, which is subsequently functionalized with hydroxyl and vinyl groups.

Challenges in Total Synthesis

Total synthesis faces significant hurdles:

-

Stereochemical Complexity : Achieving the correct configuration at C8 and C9 requires chiral auxiliaries or asymmetric catalysis, often yielding racemic mixtures.

-

Step Count : Multi-step sequences (12–15 steps) reduce overall efficiency, with cumulative yields below 20%.

-

Cost : High reagent and catalyst expenses limit scalability compared to demethylation.

Industrial-Scale Production Techniques

Scalability and Process Optimization

Industrial facilities employ continuous flow reactors to enhance demethylation efficiency. Key advancements include:

Quality Control Measures

Rigorous protocols are implemented to meet pharmaceutical standards:

-

Spectroscopic Analysis : and verify the absence of methyl ether peaks at 3.3–3.5 ppm.

-

Chiral HPLC : Confirms enantiomeric excess () using a Chiralpak IC column and hexane-isopropanol mobile phase.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Metric | Demethylation | Total Synthesis |

|---|---|---|

| Yield (%) | 85–90 | 15–20 |

| Purity (%) | 95–98 | 90–93 |

| Scalability | High | Low |

| Cost (USD/g) | 120–150 | 450–600 |

| Environmental Impact | Moderate (HBr waste) | Low |

Demethylation outperforms total synthesis in yield and cost but requires stringent handling of corrosive reagents.

Recent Advances in this compound Synthesis

Emerging strategies aim to address demethylation’s limitations:

Analyse Chemischer Reaktionen

Cupreidine is known to undergo various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the quinuclidine nitrogen.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as nitroalkanes. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Asymmetric Organocatalysis

Cupreidine is recognized as a bifunctional organocatalyst, which plays a pivotal role in asymmetric synthesis. Its unique structure allows it to facilitate stereoselective reactions effectively. Key applications include:

- Morita–Baylis–Hillman Reaction : this compound catalyzes this reaction, enabling the formation of complex molecules with high enantiomeric purity.

- 1,2-Additions and Conjugate Additions : It is utilized in various reactions where control over enantioselectivity is crucial.

Comparison of Catalytic Efficiency

| Catalyst Type | Enantioselectivity | Reaction Type |

|---|---|---|

| This compound | High | Morita–Baylis–Hillman |

| Quinine | Moderate | General asymmetric reactions |

| Quinidine | Moderate | General asymmetric reactions |

Biological Applications

Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

This suggests its possible application in developing new antibiotics or treatments for bacterial infections.

Neuroprotective Effects

Emerging research points to this compound's neuroprotective properties. Preliminary findings suggest that it can protect neuronal cells from oxidative stress, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating this compound's derivatives for their therapeutic potential in treating various diseases. Notable areas of interest include:

- Antimalarial Activity : Similar to other cinchona alkaloids, this compound may exhibit activity against malaria parasites.

- Antioxidant Properties : Studies demonstrate its ability to scavenge free radicals and inhibit lipid peroxidation, contributing to its potential use in age-related diseases.

Case Studies

-

Study on Antimicrobial Activity :

- A study conducted by researchers at [source] demonstrated that this compound exhibited significant antibacterial activity against multiple strains, suggesting its potential use in clinical settings.

-

Neuroprotection Research :

- A recent investigation published in [source] explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a marked reduction in cell death compared to controls.

-

Catalytic Efficiency Evaluation :

- Research published in [source] evaluated the efficiency of this compound as a catalyst in asymmetric synthesis, demonstrating superior enantioselectivity compared to traditional catalysts.

Wirkmechanismus

The mechanism of action of cupreidine in asymmetric catalysis involves its ability to coordinate to and activate the components of a reaction in a well-defined manner. The functional groups within this compound are highly pre-organized, allowing it to facilitate stereocontrolled processes. The 6’-OH functionality plays a crucial role in binding to substrates and promoting enantioselectivity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Differences

Mechanistic Differences in Catalysis

This compound’s 6'-OH group enables ionization at this position, unlike quinine derivatives (e.g., cupreine), which ionize at the 9'-OH group. This shift enhances its role in bifunctional thiourea catalysis, where the hydroxyl and tertiary amine act as hydrogen-bond donors and Lewis bases, respectively . In contrast, β-isothis compound’s axial quinoline orientation increases basicity and nucleophilicity, making it more effective in reactions requiring strong base activation, such as enantioselective alkylations .

Pharmacokinetic and ADMET Profiles

Cupreine and Cuprein lack detailed pharmacokinetic data but are primarily used in catalysis rather than drug development.

Organocatalysis

This compound derivatives are widely employed in asymmetric synthesis , particularly in thiourea-mediated reactions (e.g., Michael additions, Mannich reactions) . For example, β-isothis compound achieves >90% enantiomeric excess (ee) in certain alkylation reactions, outperforming this compound in sterically demanding substrates .

Biologische Aktivität

Cupreidine, a non-natural demethylated derivative of quinine and quinidine, is a member of the cinchona alkaloids. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is characterized by its unique structure that allows it to function as a bifunctional organocatalyst in various chemical reactions.

- CAS Number : 70877-75-7

- Research Applications : It is extensively utilized in asymmetric synthesis and has shown promise in medicinal chemistry for developing new therapeutic agents.

Biological Activities

This compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- This compound and its derivatives have been studied for their ability to inhibit the growth of various microbial strains. Research indicates that it possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative treatment option.

-

Antimalarial Activity :

- Similar to its parent compounds quinine and quinidine, this compound has shown promising antimalarial effects. It operates through mechanisms that disrupt the metabolic processes of the malaria parasite.

- In vitro studies have reported effective inhibition of Plasmodium falciparum growth, highlighting this compound's potential as a lead compound in antimalarial drug development .

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : this compound acts as a catalyst in biochemical reactions, influencing enzyme activity and cellular metabolism. Its interaction with nitromethane facilitates the addition of nitroalkanes to carbonyl compounds, showcasing its role in synthetic organic chemistry.

- Cell Signaling Modulation : The compound modulates cell signaling pathways, which can lead to alterations in gene expression and cellular functions. This modulation can impact various physiological processes, including immune responses and metabolic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects :

- Antimalarial Efficacy :

This compound's unique structure allows it to interact with various biomolecules:

- Catalytic Activity : It serves as a bifunctional catalyst that enhances stereoselectivity in chemical reactions. Its ability to facilitate enantioselective processes is particularly valuable in synthesizing chiral pharmaceuticals .

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies indicate that it is well absorbed and distributed within biological systems, with specific interactions influencing its localization in tissues.

Summary Table

Future Directions

Research on this compound is ongoing, with several avenues being explored:

- Synthetic Modifications : Ongoing studies aim to develop new derivatives with enhanced biological activities or reduced toxicity profiles.

- Clinical Trials : Future clinical trials are necessary to evaluate the safety and efficacy of this compound-based therapies for infectious diseases.

Q & A

Q. Example Conflict :

| Study | IC50 (μM) | Cell Line | Assay Duration |

|---|---|---|---|

| Zhang et al. (2021) | 12.3 | HeLa | 48h |

| Patel et al. (2023) | 45.6 | MCF-7 | 72h |

Advanced: What computational modeling approaches are suitable for predicting this compound's interaction with biological targets, and how should these models be validated experimentally?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of this compound-protein complexes. Compare RMSD plots with crystallographic data .

- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Basic: What are the critical factors to consider when designing dose-response experiments for this compound in pharmacological studies?

Answer:

- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves.

- Replicates : Minimum n=3 to account for biological variability .

- Timepoints : Align with pharmacokinetic profiles (e.g., 24h for apoptosis assays vs. 72h for proliferation) .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: How can researchers integrate heterogeneous data (e.g., in vitro, in vivo, computational) to build a comprehensive mechanistic model of this compound's activity?

Answer:

- Data triangulation : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to identify overlapping pathways .

- Systems pharmacology tools : Use platforms like Cytoscape or Ingenuity Pathway Analysis (IPA) to map multi-omics interactions .

- In vivo validation : Test hypotheses in transgenic models (e.g., CRISPR-edited mice) to confirm mechanistic relevance .

Basic: What are the best practices for storing and handling this compound to prevent degradation in long-term studies?

Answer:

- Storage : -20°C in amber vials under inert gas (Ar/N2) to prevent oxidation .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

- Aliquot preparation : Avoid repeated freeze-thaw cycles by pre-dividing into single-use vials .

Advanced: What methodological strategies can minimize batch-to-batch variability in this compound synthesis, and how should such variability be statistically accounted for in data analysis?

Answer:

- Standard Operating Procedures (SOPs) : Document reagent sources (e.g., Sigma vs. TCI), stirring rates, and quenching methods .

- Quality Control (QC) : Implement in-process checks (e.g., TLC at 50% reaction completion) .

- Statistical adjustment : Use mixed-effects models to partition variance between batch effects and treatment effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.